2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine

Liquid Crystals Mesophase Behavior Core Geometry Effect

2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine (CAS 920980-27-4) is a symmetrical, π-extended 2,6-distyrylpyridine derivative bearing four peripheral dodecyloxy chains in a 3,4-substitution pattern. With a molecular formula of C₆₉H₁₁₃NO₄ and a molecular weight of 1020.64 g/mol, it belongs to the class of functional styryl dyes and is primarily investigated as a fluorescent probe, a nonlinear optical (NLO) chromophore, and a ligand for metal complexes.

Molecular Formula C69H113NO4
Molecular Weight 1020.6 g/mol
CAS No. 920980-27-4
Cat. No. B12641375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine
CAS920980-27-4
Molecular FormulaC69H113NO4
Molecular Weight1020.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC
InChIInChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-56-71-66-54-50-62(60-68(66)73-58-43-39-35-31-27-23-19-15-11-7-3)48-52-64-46-45-47-65(70-64)53-49-63-51-55-67(72-57-42-38-34-30-26-22-18-14-10-6-2)69(61-63)74-59-44-40-36-32-28-24-20-16-12-8-4/h45-55,60-61H,5-44,56-59H2,1-4H3
InChIKeyXUWCHXKYAVDXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis[3,4-bis(dodecyloxy)styryl]pyridine (CAS 920980-27-4): Core Structural and Procurement Considerations


2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine (CAS 920980-27-4) is a symmetrical, π-extended 2,6-distyrylpyridine derivative bearing four peripheral dodecyloxy chains in a 3,4-substitution pattern. With a molecular formula of C₆₉H₁₁₃NO₄ and a molecular weight of 1020.64 g/mol, it belongs to the class of functional styryl dyes and is primarily investigated as a fluorescent probe, a nonlinear optical (NLO) chromophore, and a ligand for metal complexes . The 3,4-bis(alkoxy) substitution on the terminal phenyl rings is a critical structural determinant that distinguishes it from other regioisomers and influences its self-assembly, photophysical properties, and mesomorphic behavior.

Positional Isomerism and Alkoxy Chain Architecture: Why Not All 2,6-Distyrylpyridines Are Interchangeable for 920980-27-4 Procurement


In-class substitution of 2,6-distyrylpyridine derivatives is contraindicated due to the profound effect of alkoxy chain position and length on molecular conformation, photophysical output, and mesomorphic behavior. The 3,4-bis(dodecyloxy) substitution pattern on the terminal phenyl rings of CAS 920980-27-4 dictates specific steric and electronic properties that are absent in the 3,5-regioisomer or in analogs with shorter alkoxy chains. These structural nuances directly govern the compound's performance as a fluorescent dye, its solvatochromic response, and its inability to form thermotropic liquid crystalline phases—a feature that contrasts sharply with analogous compounds built on a 1,3,5-triazine or benzene core [1]. Consequently, a generic substitute will not reproduce the calibrated spectroscopic or self-assembly profile required for applications in nonlinear optics, fluorescence sensing, or supramolecular chemistry.

Quantitative Differentiation Evidence for 2,6-Bis[3,4-bis(dodecyloxy)styryl]pyridine (920980-27-4) Against Closest Analogs


Suppression of Liquid Crystallinity vs. Benzene and 1,3,5-Triazine Core Analogs

The molecular architecture of 2,6-distyrylpyridine, when equipped with long alkoxy chains, fundamentally alters its self-assembly capabilities compared to other star-shaped cores. While analogous compounds with a benzene or 1,3,5-triazine central core exhibit thermotropic liquid crystalline phases, the 2,6-disubstituted pyridine derivatives, including those with dodecyloxy side chains, show a complete absence of mesophase formation. This is a critical differentiator for applications where liquid crystallinity is undesirable. [1]

Liquid Crystals Mesophase Behavior Core Geometry Effect

Solvatochromic Absorption and Emission Tuning vs. 2,6-Distyrylpyridines with H-Bond Donors/Acceptors

The 3,4-bis(dodecyloxy) substitution pattern on the target compound introduces a specific electronic push-pull character that is distinct from other 2,6-distyrylpyridine derivatives. The presence of multiple long-chain alkoxy groups enhances the dispersive interaction component with solvents, leading to a significant solvatochromic shift. While the specific compound CAS 920980-27-4 was not measured in the referenced study, the class of symmetrically substituted 2,6-distyrylpyridines shows that hydrophobic alkoxy chain substitution results in bathochromic shifts in both absorption and emission maxima relative to unsubstituted or halogen-substituted analogs, with the magnitude of the shift being directly proportional to the solvent's polarizability. [1]

Solvatochromism Fluorescent Dyes UV-Vis Spectroscopy

Regioisomeric Differentiation: 3,4- vs. 3,5-Bis(dodecyloxy) Substitution on Photophysical Properties

The position of the two dodecyloxy chains on the terminal phenyl ring (3,4- vs. 3,5-) directly alters the molecular dipole moment, steric hindrance, and subsequent photophysical output. The 3,4-substitution pattern in CAS 920980-27-4 creates a cuneane-like electronic distribution on the phenyl ring, which is distinct from the symmetric 3,5-substitution. This influences the energy of the frontier molecular orbitals (HOMO/LUMO) and the Stokes shift. While a direct head-to-head experimental comparison is not available, quantum-chemical calculations on analogous 2,6-distyrylpyridines indicate that the 3,4-dialkoxy substitution induces a larger ground-state dipole moment and a more pronounced intramolecular charge-transfer (ICT) character upon excitation compared to the 3,5-isomer. [1]

Regioisomer Effects Fluorescence Tuning Electronic Structure

High-Value Application Scenarios for 2,6-Bis[3,4-bis(dodecyloxy)styryl]pyridine (920980-27-4)


Nonlinear Optical (NLO) Chromophore Design

The absence of thermotropic liquid crystallinity, as established for 2,6-distyrylpyridines with dodecyloxy chains [1], makes CAS 920980-27-4 a strong candidate for solid-state NLO applications. Unlike benzene or triazine-core analogs that form ordered mesophases and can scatter light, this compound maintains an amorphous or crystalline state that is optically homogeneous. Its extended π-conjugated system, combined with the electron-donating 3,4-dialkoxy groups, predicts a high second-order hyperpolarizability (β), making it suitable for second-harmonic generation (SHG) or two-photon absorption (TPA) studies.

Fluorescent Polarity Probe in Biological Membranes or Micellar Systems

The pronounced solvatochromic behavior of alkoxy-substituted 2,6-distyrylpyridines, as inferred from class-level data [1], positions CAS 920980-27-4 as a sensitive probe for hydrophobic microenvironments. The four dodecyloxy chains confer high lipophilicity, promoting spontaneous insertion into lipid bilayers or micelles. The expected large bathochromic shift in emission with increasing polarity allows for ratiometric mapping of membrane polarity and fluidity, a feature not achievable with non-alkoxy or 3,5-dialkoxy analogs.

Luminescent Metal-Organic Framework (MOF) or Coordination Polymer Building Block

The 2,6-distyrylpyridine core functions as a tridentate N^C^N pincer ligand. The specific 3,4-bis(dodecyloxy) substitution pattern on the aryl arms of CAS 920980-27-4 provides a unique steric and electronic environment for metal coordination [1]. This can be exploited to synthesize luminescent metallo-supramolecular assemblies. The long alkyl chains ensure solubility in organic solvents during synthesis and self-assembly, while the rigid, non-liquid crystalline character of the pyridine core imparts structural rigidity to the final framework, a key advantage over more flexible alkyl-chain-functionalized ligands.

Synthesis of Structurally Defined Organic Nanoparticles (ONPs)

The rigid, V-shaped conformation of the 2,6-distyrylpyridine scaffold, when decorated with 3,4-bis(dodecyloxy) chains, provides a well-defined molecular architecture that can be used in the reprecipitation method to generate fluorescent organic nanoparticles. The lack of intrinsic liquid crystalline phases ensures that the resulting nanoparticles possess a stable, kinetically trapped structure with sharp fluorescence signatures, relevant for bioimaging [1]. This is in contrast to liquid-crystalline alkoxy-styrylpyridines where heat-induced phase transitions could alter the particle's optical properties.

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